2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline
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Overview
Description
2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline is an organic compound with the molecular formula C17H21ClN2. This compound is characterized by the presence of a chlorophenyl group, a propyl chain, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with N-methylpropylamine to form an intermediate, which is then reacted with aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(4-Bromophenyl)propyl-methyl-amino]methyl]aniline
- 2-[[3-(4-Fluorophenyl)propyl-methyl-amino]methyl]aniline
- 2-[[3-(4-Methylphenyl)propyl-methyl-amino]methyl]aniline
Uniqueness
2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C17H21ClN2 |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)propyl-methylamino]methyl]aniline |
InChI |
InChI=1S/C17H21ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-3,6-11H,4-5,12-13,19H2,1H3 |
InChI Key |
KZJYWFDXEFLBOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N |
Origin of Product |
United States |
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